molecular formula C3H7ClF3N B1356868 1,1,1-Trifluoropropan-2-amine hydrochloride CAS No. 2968-32-3

1,1,1-Trifluoropropan-2-amine hydrochloride

Cat. No. B1356868
CAS RN: 2968-32-3
M. Wt: 149.54 g/mol
InChI Key: VLVCERQEOKPRTG-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoropropan-2-amine hydrochloride” is a chemical compound with the molecular formula C3H7ClF3N . It is a solid substance that is typically stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluoropropan-2-amine hydrochloride” consists of a three-carbon chain with a nitrogen atom attached to the second carbon atom and three fluorine atoms attached to the third carbon atom . The compound also includes a chloride ion, which forms an ionic bond with the positively charged nitrogen atom .


Physical And Chemical Properties Analysis

“1,1,1-Trifluoropropan-2-amine hydrochloride” is a solid substance . It has a molecular weight of 149.54 . The compound is typically stored at room temperature in an inert atmosphere .

Scientific Research Applications

1. Drug Delivery Systems

1,1,1-Trifluoropropan-2-amine hydrochloride plays a role in the development of drug delivery systems. For example, it has been used in the synthesis of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine, showing potential in pH- and thermo-responsive drug delivery applications (Karimi et al., 2018). These hydrogels exhibit significant stimuli-response, making them suitable for targeted delivery of drugs and improving drug bioavailability.

2. Synthesis of Enantiomers

The compound has been utilized in the stereoselective synthesis of enantiomers. For instance, a three-step synthesis process using this compound has been described for creating enantiomerically enriched 1,1,1-trifluoro-2-propanamine. This method highlights the potential for synthesizing specific enantiomers of amines, which can be crucial in the pharmaceutical industry for creating more effective and safer drugs (Packer et al., 2017).

3. Anti-Influenza Virus Agents

A novel application in antiviral research was found where tricyclic compounds with a unique amine moiety, including this compound, were designed and showed potent anti-influenza A virus activity (Oka et al., 2001). This indicates its potential as a building block for developing new antiviral drugs.

4. Synthesis of Amidines

1,1,1-Trifluoropropan-2-amine hydrochloride has been employed in the synthesis of amidines. Trihaloethylimidates, easily prepared using this compound, have shown to be excellent reagents for the preparation of amidines under mild reaction conditions. These imidates react with different amines to produce desired amidine products, demonstrating the compound's utility in organic synthesis (Caron et al., 2010).

5. Development of Fluorous Compounds

The compound has been used in the synthesis and characterization of fluorous derivatives, like (S)- and (R)-1-phenylethylamines. These fluorous compounds have applications in the resolution of enantiomers and studying their circular dichroism, which is significant in both analytical chemistry and pharmaceutical research (Szabó et al., 2006).

6. Electrophilic Fluorination Reactions

Research has shown the use of this compound in electrophilic fluorination reactions. The study explored the synthesis of perfluorochemicals, an area of significant interest due to their unique properties and applications in various fields, including medical and materials science (Ono et al., 1985).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,1,1-trifluoropropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6F3N.ClH/c1-2(7)3(4,5)6;/h2H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVCERQEOKPRTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593137
Record name 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropan-2-amine hydrochloride

CAS RN

2968-32-3
Record name 1,1,1-Trifluoropropan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (RS)-2-Amino-1,1,1-trifluoropropane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Monti, AS Cornec, K Oukoloff… - ACS infectious …, 2020 - ACS Publications
Schistosomiasis is a parasitic disease that affects approximately 200 million people in developing countries. Current treatment relies on just one partially effective drug, and new drugs …
Number of citations: 6 pubs.acs.org
K Oukoloff, G Nzou, C Varricchio, B Lucero… - Journal of medicinal …, 2021 - ACS Publications
Studies in tau and Aβ plaque transgenic mouse models demonstrated that brain-penetrant microtubule (MT)-stabilizing compounds, including the 1,2,4-triazolo[1,5-a]pyrimidines, hold …
Number of citations: 19 pubs.acs.org
J Yang, Y Yu, Y Li, W Yan, H Ye, L Niu, M Tang… - Science …, 2021 - science.org
Microtubules, composed of αβ-tubulin heterodimers, have remained popular anticancer targets for decades. Six known binding sites on tubulin dimers have been identified thus far, with …
Number of citations: 28 www.science.org

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